N-Methyl-4-phenylpiperidine-4-carboxamide

Übersicht

Beschreibung

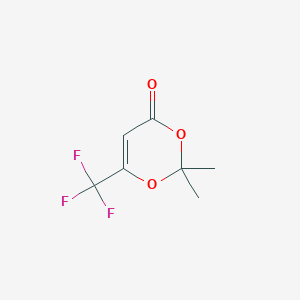

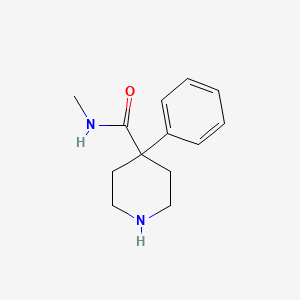

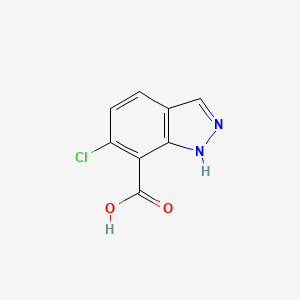

“N-Methyl-4-phenylpiperidine-4-carboxamide” is a derivative of pethidine, an opioid analgesic drug . It is also known as “Pethidine intermediate A” and is a precursor to the opioid analgesic drug pethidine (meperidine) . It is not known to have any analgesic activity in its own right .

Synthesis Analysis

The synthesis of piperidine derivatives, including “N-Methyl-4-phenylpiperidine-4-carboxamide”, has been a topic of interest in recent years . The introduction of a piperidine moiety into a previously reported lead compound has been shown to improve the brain exposure of the resulting dual inhibitor .Molecular Structure Analysis

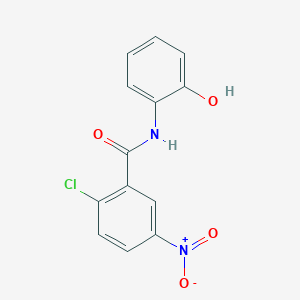

The molecular formula of “N-Methyl-4-phenylpiperidine-4-carboxamide” is C13H18N2O . Its molecular weight is 218.29 .Chemical Reactions Analysis

Piperidine derivatives, including “N-Methyl-4-phenylpiperidine-4-carboxamide”, are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Inhibitor of Transcription Factors : N-Methyl-4-phenylpiperidine-4-carboxamide derivatives have been studied for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. These compounds, particularly N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, show potential in improving oral bioavailability and exhibit activity contingent on specific substitutions at various positions of the pyrimidine ring (Palanki et al., 2000).

Radioligand for Peripheral Benzodiazepine Receptors : Research has explored the labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides, including N-Methyl-4-phenylpiperidine-4-carboxamide derivatives, as potential radioligands. These compounds are useful for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET), providing insights into the functioning of PBRs in various organs (Matarrese et al., 2001).

Potential Antitumor Agents : Some derivatives of N-Methyl-4-phenylpiperidine-4-carboxamide have been investigated for their antitumor properties. These studies have focused on understanding the structure-activity relationships and the impact of different substituents on the core molecule's antileukemic and antitumor activities. This research is significant for the development of new cancer therapeutics (Rewcastle et al., 1986).

Synthesis and Optimization for Enhanced Biological Properties : Studies have been conducted to optimize the chemical structure of N-Methyl-4-phenylpiperidine-4-carboxamide derivatives to enhance their biological properties, such as analgesic effects. This involves chemical modifications to the pyridine moiety of the molecule, aiming to increase biological activity, particularly in derivatives with specific substitutions (Ukrainets et al., 2015).

Use in Homogeneous Catalytic Aminocarbonylation : Derivatives of N-Methyl-4-phenylpiperidine-4-carboxamide have been utilized in homogeneous catalytic aminocarbonylation processes. This application is important in the field of synthetic chemistry, particularly in the synthesis of N-substituted nicotinamide related compounds and other biologically relevant molecules (Takács et al., 2007).

Evaluation in Drug Metabolism Studies : N-Methyl-4-phenylpiperidine-4-carboxamide derivatives have been evaluated in drug metabolism studies. This includes investigating their metabolic fate and excretion balance in various animal models. Such studies are crucial in understanding the pharmacokinetics and pharmacodynamics of these compounds, which is essential for drug development (Monteagudo et al., 2007).

Safety and Hazards

Zukünftige Richtungen

Piperidines, including “N-Methyl-4-phenylpiperidine-4-carboxamide”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

N-methyl-4-phenylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-14-12(16)13(7-9-15-10-8-13)11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMRBHWGLLTUSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CCNCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627978 | |

| Record name | N-Methyl-4-phenylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-4-phenylpiperidine-4-carboxamide | |

CAS RN |

167263-15-2 | |

| Record name | N-Methyl-4-phenylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3048312.png)

![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B3048314.png)

![tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B3048317.png)

![Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3048318.png)

![(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B3048319.png)

![(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3048326.png)